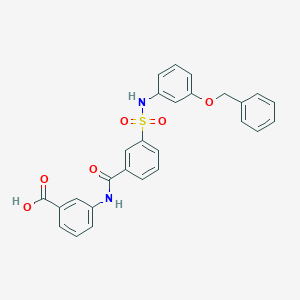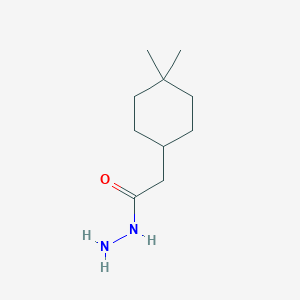![molecular formula C22H34BNO5 B13718402 Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)
Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is an organic compound that features a cyclopropyl group, a methoxy group, and a dioxaborolan group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common approach is to start with the preparation of the boronic ester intermediate, which can be achieved through the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The resulting boronic ester is then coupled with a cyclopropyl-containing reagent under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific transformation desired .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methoxy group yields an aldehyde or carboxylic acid, while Suzuki-Miyaura coupling with an aryl halide produces a biaryl compound .
科学的研究の応用
Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological systems due to its boronic ester group, which can interact with biomolecules.
Medicine: Explored for its potential as a drug candidate or intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyclopropyl group may contribute to the compound’s stability and reactivity in various chemical environments .
類似化合物との比較
Similar Compounds
3-cyclopropyl-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure with a pyridine ring instead of a benzyl group.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of a methoxy group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl]-piperidine-1-carboxylate: Similar structure with a piperidine ring.
Uniqueness
Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the cyclopropyl group enhances its chemical stability, while the boronic ester group provides versatility in cross-coupling reactions and molecular recognition .
特性
分子式 |
C22H34BNO5 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
tert-butyl N-cyclopropyl-N-[[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C22H34BNO5/c1-20(2,3)27-19(25)24(17-11-12-17)14-15-9-10-16(13-18(15)26-8)23-28-21(4,5)22(6,7)29-23/h9-10,13,17H,11-12,14H2,1-8H3 |
InChIキー |
SMGMEUCESRUVFY-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN(C3CC3)C(=O)OC(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



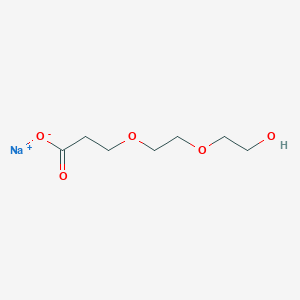
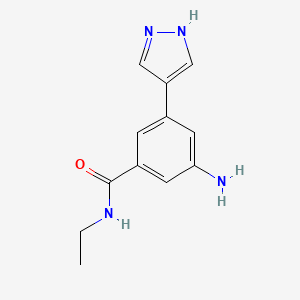


![7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)

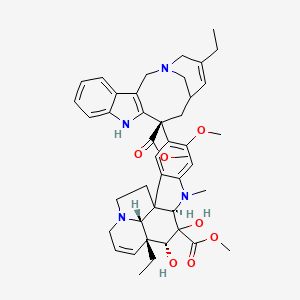
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13718360.png)
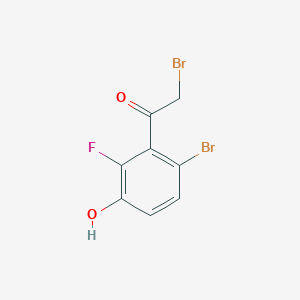

![(3R,7R,9R,11R,13S,14R)-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-tetrahydropyran-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B13718386.png)
